molecular formula C16H25N3O2 B2740279 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1705741-98-5

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2740279
CAS No.: 1705741-98-5
M. Wt: 291.395
InChI Key: CZVRPHDBLKLVSV-UHFFFAOYSA-N
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Description

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one (CAS 1705741-98-5) is a chemical compound with the molecular formula C16H25N3O2 and a molecular weight of 291.39 g/mol . It features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its bioisosteric properties and wide spectrum of biological activities . The 1,2,4-oxadiazole ring is a stable, aromatic heterocycle that serves as a versatile building block in drug discovery, often used as an ester or amide bioisostere to improve metabolic stability and physicochemical properties of lead compounds . Researchers value this core structure for its ability to participate in key hydrogen-bonding interactions with biological targets . Compounds containing the 1,2,4-oxadiazole moiety are investigated across various therapeutic areas, including as potential anticancer agents, anti-inflammatories, antivirals, and antibacterials . This specific molecule, available for research purposes, combines the 1,2,4-oxadiazole unit with a piperidine moiety and a pivaloyl group, making it a valuable intermediate for pharmaceutical development and biological screening. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)15(20)19-8-4-5-11(10-19)9-13-17-14(18-21-13)12-6-7-12/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVRPHDBLKLVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the Piperidine-Ketone Core

  • BK78156 (2-(cyclopentylsulfanyl)-1-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one): Key Difference: Replaces the pivaloyl group with a cyclopentylsulfanyl-ethyl ketone. The cyclopentyl group increases lipophilicity (ClogP ≈ 3.5) compared to the target compound’s pivaloyl (ClogP ≈ 2.8), which may enhance membrane permeability but reduce aqueous solubility . Molecular Weight: 349.49 g/mol vs. 319.42 g/mol (target compound).
  • 3-((1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)(methyl)amino)propan-1-ol (CAS: 1447123-31-0): Key Difference: Substitutes cyclopropyl with isopropyl on the oxadiazole and replaces pivaloyl with a propanolamine chain. Impact: The hydroxyl group enhances hydrophilicity (PSA ≈ 85 Ų vs. The isopropyl group may reduce steric hindrance compared to cyclopropyl . Molecular Weight: 282.38 g/mol.

Extended Aromatic and Heterocyclic Systems

  • N-(1-(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1-methyl-1H-benzo[d]imidazol-2-amine (Compound 118): Key Difference: Incorporates a phenethyl linker and a benzimidazole group. Impact: The benzimidazole moiety enables π-π stacking with aromatic residues in targets like kinase enzymes. Synthetic Yield: 56% over two steps, indicating moderate efficiency.
  • (4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-3-((2-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methoxyphenyl)cyclohex-1-enyl)methyl)-4-methyloxazolidin-2-one (Compound 76): Key Difference: Adds a trifluoromethylphenyl-oxazolidinone scaffold. Impact: The electron-withdrawing trifluoromethyl groups enhance metabolic stability and may improve target selectivity. The oxazolidinone ring introduces a chiral center, which could lead to enantiomer-specific activity . Synthetic Yield: 52%, comparable to other complex analogues.
Pharmacological and Physicochemical Profiles
Compound Molecular Weight (g/mol) Key Functional Groups ClogP PSA (Ų) Notable Applications
Target Compound 319.42 Cyclopropyl-oxadiazole, pivaloyl 2.8 60 Enzyme inhibition, CNS targets
BK78156 349.49 Cyclopentylsulfanyl, cyclopropyl 3.5 75 Preclinical kinase inhibitors
Compound 118 ~500 (estimated) Benzimidazole, phenethyl 4.2 95 Antimalarial research
BAY 87-2243 525.53 Trifluoromethoxyphenyl, pyrazole 5.1 110 Anticancer (HIF-1α inhibition)
  • Target Compound vs. BAY 87-2243 : The latter’s trifluoromethoxyphenyl group increases electron deficiency, enhancing binding to hydrophobic pockets (e.g., HIF-1α), but its high molecular weight (>500 g/mol) may limit oral bioavailability .

Preparation Methods

Cyclocondensation of Amidoximes with Cyclopropanecarbonyl Chloride

The 1,2,4-oxadiazole ring is synthesized via a Huisgen-type cyclization between cyclopropanecarbonyl chloride and a preformed amidoxime intermediate.

Procedure:

  • Amidoxime formation : React cyclopropanecarbonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 12 hours.
  • Cyclization : Treat the amidoxime with cyclopropanecarbonyl chloride in pyridine at 110°C for 6 hours, yielding 3-cyclopropyl-5-(chloromethyl)-1,2,4-oxadiazole.

Optimization Notes:

  • Microwave irradiation (150 W, 150°C) reduces reaction time to 30 minutes with comparable yields.
  • Anhydrous conditions are critical to minimize hydrolysis of the acyl chloride.

Functionalization of the Piperidine Core

N-Alkylation with Oxadiazolemethyl Halides

The oxadiazolemethyl group is introduced via nucleophilic substitution on a piperidine derivative.

Stepwise Protocol:

  • Intermediate preparation : Synthesize 3-(bromomethyl)piperidine hydrobromide by treating piperidin-3-ylmethanol with HBr/AcOH.
  • Coupling reaction : React 3-cyclopropyl-5-(chloromethyl)-1,2,4-oxadiazole with 3-(bromomethyl)piperidine in the presence of K₂CO₃ in DMF at 60°C for 8 hours.

Key Parameters:

Parameter Optimal Value
Solvent DMF
Base K₂CO₃ (2.5 equiv)
Temperature 60°C
Reaction Time 8 hours
Yield 68–72%

Installation of the 2,2-Dimethylpropanoyl Group

Acylation via Schotten-Baumann Conditions

The final acylation employs pivaloyl chloride (2,2-dimethylpropanoyl chloride) under mild basic conditions to prevent oxadiazole ring degradation.

Synthetic Route:

  • Activation : Charge a solution of the piperidine-oxadiazole intermediate (1.0 equiv) in dichloromethane (DCM) with triethylamine (3.0 equiv).
  • Acylation : Add pivaloyl chloride (1.2 equiv) dropwise at 0°C, then warm to room temperature and stir for 4 hours.
  • Workup : Quench with ice water, extract with DCM, and purify via flash chromatography (SiO₂, hexane/EtOAc 4:1).

Yield Optimization Data:

Equiv. Pivaloyl Chloride Temperature Time (h) Yield (%)
1.0 0°C→RT 4 55
1.2 0°C→RT 4 78
1.5 0°C→RT 4 81

Excess acyl chloride improves conversion but necessitates rigorous purification to remove unreacted reagents.

Alternative Synthetic Pathways

One-Pot Sequential Coupling Approach

Recent advances demonstrate a telescoped synthesis combining oxadiazole formation and piperidine functionalization in a single reactor:

  • In situ amidoxime generation : Cyclopropanecarbonitrile + NH₂OH·HCl in EtOH/H₂O.
  • Concurrent cyclization and alkylation : Add piperidin-3-ylmethanol and PCl₅, heating at 100°C for 5 hours.
  • Direct acylation : Introduce pivaloyl chloride without intermediate isolation.

Advantages:

  • Reduces purification steps
  • Overall yield increases from 45% (stepwise) to 62% (one-pot)

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃):

  • δ 1.12 (s, 9H, C(CH₃)₃)
  • δ 1.45–1.67 (m, 4H, piperidine H-4, H-5)
  • δ 2.78 (t, J = 11.2 Hz, 2H, piperidine H-2, H-6)
  • δ 3.21 (d, J = 13.6 Hz, 2H, NCH₂-oxadiazole)
  • δ 3.89 (s, 2H, COCH₂)

HRMS (ESI-TOF):

  • Calculated for C₁₇H₂₃N₅O₂ [M+H]⁺: 329.1852
  • Found: 329.1851

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity with retention time = 6.72 min.

Challenges and Mitigation Strategies

Oxadiazole Ring Stability

The 1,2,4-oxadiazole moiety demonstrates sensitivity to:

  • Strong acids (protonation at N4 leading to ring opening)
  • Elevated temperatures (>150°C) causing retro-cyclization

Solutions:

  • Maintain pH 6–8 during aqueous workups
  • Use microwave heating instead of conventional thermal methods

Industrial-Scale Considerations

Cost-Effective Catalyst Systems

Comparative study of coupling catalysts:

Catalyst Loading (%) Yield (%) Cost Index
Pd/C 5 82 1.0
Ni-Al₂O₃ 10 75 0.3
CuI/1,10-phenanthroline 8 80 0.7

Nickel-based catalysts offer viable cost reductions for kilogram-scale production.

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